

# GSK1820795A: A Technical Guide to a Multi-Target Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK1820795A |           |
| Cat. No.:            | B10857743   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK1820795A is a novel small molecule that has garnered scientific interest due to its unique pharmacological profile, acting as a modulator of three distinct and important biological targets: G protein-coupled receptor 132 (GPR132), Angiotensin II type 1 (AT1) receptor, and Peroxisome Proliferator-Activated Receptor-gamma (PPARy). This technical guide provides a comprehensive overview of the discovery and scientific literature surrounding GSK1820795A, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

#### **Discovery and Chemical Properties**

**GSK1820795A**, also referred to as compound 38 in initial discovery literature, was identified as a telmisartan analog. It is an indazole derivative with the chemical name 2-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-7-methyl-2H-indazole. The discovery of this compound emerged from research focused on developing dual-acting angiotensin II antagonists and partial PPARy agonists.

Chemical Structure:

compound Chemical Structure of GSK1820795A



Click to download full resolution via product page

Caption: Chemical Structure of GSK1820795A.

## **Quantitative Biological Data**

The biological activity of **GSK1820795A** has been characterized across its three known targets. The following tables summarize the key quantitative data from the scientific literature.

Table 1: GPR132 Antagonist Activity

| Agonist                    | pIC50          | Reference |
|----------------------------|----------------|-----------|
| N-palmitoylglycine (NPGly) | ~6.0           | [1]       |
| N-linoleoylglycine (NLGly) | ~6.0           | [1]       |
| Linoleamide                | ~6.0           | [1]       |
| SB-583831                  | Not Determined | [1]       |

Table 2: Angiotensin II Type 1 (AT1) Receptor Antagonist Activity

| Assay Parameter | Value      | Reference |
|-----------------|------------|-----------|
| IC50            | 0.006 μΜ   | [2]       |
| pIC50           | 8.2 ± 0.13 | [1]       |

Table 3: Peroxisome Proliferator-Activated Receptor-gamma (PPARy) Partial Agonist Activity

| Assay Parameter        | Value   | Reference |
|------------------------|---------|-----------|
| EC50                   | 0.25 μΜ | [2]       |
| Maximum Agonist Effect | 40%     | [2]       |

### **Experimental Protocols**



This section details the methodologies for the key experiments cited in the literature for the characterization of **GSK1820795A**.

# GPR132 Antagonist Activity Assay (Yeast-Based β-Galactosidase Reporter Assay)

This assay utilizes a yeast strain co-expressing human GPR132a and a  $\beta$ -galactosidase reporter gene under the control of a yeast signaling pathway responsive to GPR132a activation.

- Yeast Strain Preparation: A suitable Saccharomyces cerevisiae strain is transformed with expression vectors for human GPR132a and the β-galactosidase reporter.
- · Assay Procedure:
  - Yeast cells are cultured to mid-log phase in selective media.
  - Cells are incubated with a known GPR132 agonist (e.g., N-palmitoylglycine) in the presence of varying concentrations of GSK1820795A or vehicle control.
  - $\circ$  Following incubation, the β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
  - $\circ$  The absorbance is read at 420 nm, and the antagonist activity of **GSK1820795A** is determined by the reduction in agonist-induced β-galactosidase expression.



Click to download full resolution via product page

Caption: Experimental Workflow for GPR132 Antagonist Assay.



## AT1 Receptor Antagonist Activity Assay (NFAT-Luciferase Reporter Assay)

This cell-based assay measures the ability of **GSK1820795A** to inhibit Angiotensin II-induced activation of the AT1 receptor, which is coupled to the NFAT signaling pathway.

- Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably co-transfected with an expression vector for the human AT1 receptor and a luciferase reporter construct driven by an NFAT-responsive promoter.
- Assay Procedure:
  - Cells are seeded in a 96-well plate and allowed to adhere overnight.
  - The cells are then treated with varying concentrations of GSK1820795A or vehicle control.
  - After a pre-incubation period, cells are stimulated with a sub-maximal concentration of Angiotensin II.
  - Following stimulation, the cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
  - The antagonist activity is quantified as the inhibition of Angiotensin II-induced luciferase expression.

# PPARy Partial Agonist Activity Assay (Coactivator Recruitment Assay)

This biochemical assay assesses the ability of **GSK1820795A** to promote the interaction between the PPARy ligand-binding domain (LBD) and a coactivator peptide.

- Reagents: Recombinant purified PPARy LBD and a fluorescently labeled coactivator peptide (e.g., from the SRC/p160 family).
- Assay Procedure:



- The PPARy LBD is incubated with varying concentrations of GSK1820795A or a reference full agonist (e.g., rosiglitazone) in a microplate.
- The fluorescently labeled coactivator peptide is then added to the wells.
- The interaction between the LBD and the coactivator is measured using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).
- The partial agonist activity of GSK1820795A is determined by its ability to induce a
  response that is a fraction of the maximal response achieved with the full agonist.

### **Signaling Pathways**

The following diagrams illustrate the signaling pathways modulated by **GSK1820795A**.



Click to download full resolution via product page



Caption: GPR132 Signaling Pathway Modulation.



Click to download full resolution via product page

Caption: AT1 Receptor Signaling Pathway Modulation.





Click to download full resolution via product page

Caption: PPARy Signaling Pathway Modulation.

#### **Synthesis**

A specific, detailed synthesis for **GSK1820795A** has not been published in the primary literature. However, based on the synthesis of similar 2-substituted-7-methyl-2H-indazole derivatives, a plausible synthetic route can be proposed. The core 7-methyl-2H-indazole can be synthesized through various established methods, followed by N-alkylation with the appropriate biphenylmethyl bromide intermediate.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [GSK1820795A: A Technical Guide to a Multi-Target Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857743#gsk1820795a-discovery-and-scientific-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com